(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid
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Overview
Description
(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a naphthyloxy group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid typically involves multiple steps, including the formation of the naphthyloxy group and the subsequent attachment to the butanoic acid backbone. Common synthetic routes may involve the use of reagents such as naphthol, acetyl chloride, and amino acids under controlled conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-methyl-2-{[2-(2-phenoxy)acetyl]amino}butanoic acid
- (2S)-3-methyl-2-{[2-(2-benzyloxy)acetyl]amino}butanoic acid
Uniqueness
(2S)-3-methyl-2-{[2-(2-naphthyloxy)acetyl]amino}butanoic acid is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanoic acid |
InChI |
InChI=1S/C17H19NO4/c1-11(2)16(17(20)21)18-15(19)10-22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1 |
InChI Key |
OECCRBLAEQHQRQ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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